1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-
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Overview
Description
MK-5596 is a small molecule drug developed by Merck Research Laboratories Massachusetts LLC. It functions as a cannabinoid receptor type 1 inverse agonist and is primarily investigated for its potential in treating obesity .
Preparation Methods
The synthesis of MK-5596 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
MK-5596 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-5596 has several scientific research applications:
Chemistry: It is used as a tool compound to study the cannabinoid receptor type 1 and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of the cannabinoid receptor type 1 in different biological systems.
Medicine: It is being investigated for its potential therapeutic effects in treating obesity and other metabolic disorders.
Industry: It may have applications in the development of new drugs targeting the cannabinoid receptor type 1.
Mechanism of Action
MK-5596 exerts its effects by acting as an inverse agonist at the cannabinoid receptor type 1. This receptor is involved in regulating appetite, energy balance, and metabolism. By inhibiting the activity of this receptor, MK-5596 can potentially reduce appetite and promote weight loss .
Comparison with Similar Compounds
Similar compounds to MK-5596 include other cannabinoid receptor type 1 inverse agonists such as rimonabant and taranabant. MK-5596 is unique in its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other compounds in this class .
Properties
Molecular Formula |
C27H23Cl3N4O2 |
---|---|
Molecular Weight |
541.9 g/mol |
IUPAC Name |
N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C27H23Cl3N4O2/c1-14-10-22(34-33-14)25(35)31-23-13-27(2,3)36-26-20(23)12-19(15-4-6-16(28)7-5-15)24(32-26)18-9-8-17(29)11-21(18)30/h4-12,23H,13H2,1-3H3,(H,31,35)(H,33,34)/t23-/m1/s1 |
InChI Key |
IDUFEEHNNASCMH-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N[C@@H]2CC(OC3=C2C=C(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)(C)C |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CC(OC3=C2C=C(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)(C)C |
Synonyms |
MK 5596 MK-5596 MK5596 N-(6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano(2,3-b)pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide |
Origin of Product |
United States |
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